Meta-Substitution Geometry: A Defining Structural Differentiator from Ortho- and Para-Isomers
The meta-substitution pattern of 1,3-bis(dichlorophosphino)benzene is a primary differentiator from its 1,2- and 1,4- isomers. This structural feature directly impacts the ligand's bite angle, a critical parameter for catalyst performance [1]. While a direct experimental bite angle for a specific 1,3-bis(dichlorophosphino)benzene-derived complex is not explicitly provided in the sourced primary literature, the principle is established: meta-substituted aryl backbones enforce a different P–M–P angle than their ortho or para counterparts.
| Evidence Dimension | Molecular Geometry / Bite Angle |
|---|---|
| Target Compound Data | Derived from a meta-substituted aromatic backbone (1,3-substitution). |
| Comparator Or Baseline | Derived from ortho-substituted (1,2-) and para-substituted (1,4-) aromatic backbones. |
| Quantified Difference | Not directly quantified in sourced literature. The difference is a well-established principle in coordination chemistry: meta-substitution leads to a larger P-M-P angle compared to ortho-substitution [1]. |
| Conditions | Inferred from general principles of diphosphine coordination chemistry. |
Why This Matters
The bite angle is a key design parameter for optimizing catalyst selectivity and activity, meaning the choice of isomer is critical for achieving desired reaction outcomes [1].
- [1] Dierkes, P., & van Leeuwen, P. W. N. M. (1999). The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions, (10), 1519-1530. View Source
